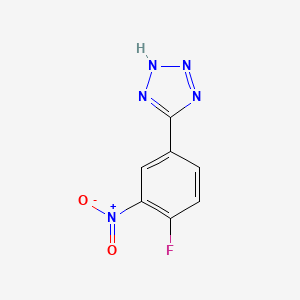

5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-fluoro-3-nitrophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN5O2/c8-5-2-1-4(3-6(5)13(14)15)7-9-11-12-10-7/h1-3H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJQZCDGMQSNKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNN=N2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

Introduction

This compound is a substituted aryl tetrazole of interest to researchers in medicinal chemistry and drug development. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and lipophilicity. The presence of a fluoro and a nitro group on the phenyl ring provides opportunities for further functionalization and modulation of the compound's physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Synthesis

The synthesis of this compound is achieved through a two-step process. The first step involves the nitration of 4-fluorobenzonitrile to yield the key intermediate, 4-fluoro-3-nitrobenzonitrile. The second step is a [2+3] cycloaddition reaction between 4-fluoro-3-nitrobenzonitrile and sodium azide to form the desired tetrazole ring.

Step 1: Synthesis of 4-fluoro-3-nitrobenzonitrile

The starting material, 4-fluoro-3-nitrobenzonitrile, can be synthesized by the nitration of 4-fluorobenzonitrile using potassium nitrate in concentrated sulfuric acid.[1]

Experimental Protocol: Synthesis of 4-fluoro-3-nitrobenzonitrile[1]

-

To a stirred slurry of silica gel in 125 mL of concentrated sulfuric acid, cooled to 0°C, add 12.5 g (103 mmol) of 4-fluorobenzonitrile.

-

To this mixture, add 10.4 g (103 mmol) of potassium nitrate in portions, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 20 minutes.

-

Remove the sulfuric acid by passing the mixture through a short column of silica gel.

-

Wash the product from the silica gel with methylene chloride.

-

Evaporate the solvent to obtain 4-fluoro-3-nitrobenzonitrile as a crystalline solid.

Step 2: Synthesis of this compound

The formation of the tetrazole ring is accomplished via a zinc-catalyzed [2+3] cycloaddition of the nitrile group in 4-fluoro-3-nitrobenzonitrile with sodium azide. This method is known for its efficiency and safety.[2][3][4]

Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask, dissolve 1.66 g (10 mmol) of 4-fluoro-3-nitrobenzonitrile and 0.72 g (11 mmol) of sodium azide in 20 mL of N,N-dimethylformamide (DMF).

-

To this solution, add 0.27 g (2 mmol) of anhydrous zinc chloride.

-

Heat the reaction mixture to 120°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Acidify the mixture with 2N hydrochloric acid to a pH of 2-3 to precipitate the product.

-

Filter the precipitate, wash it with cold water, and dry it under vacuum to yield this compound.

-

The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Characterization

The synthesized this compound can be characterized by various spectroscopic techniques to confirm its structure and purity. The following sections detail the expected analytical data.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₄FN₅O₂ |

| Molecular Weight | 209.14 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected in the range of 180-220 °C (by analogy) |

NMR Spectroscopy

The NMR spectra are predicted based on the analysis of structurally similar compounds. The exact chemical shifts may vary depending on the solvent and experimental conditions.

¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~16.5 (broad) | br s | 1H | N-H (tetrazole) |

| ~8.60 | dd | 1H | H-2 (aromatic) |

| ~8.35 | ddd | 1H | H-6 (aromatic) |

| ~7.80 | t | 1H | H-5 (aromatic) |

¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~158.0 (d) | C-F (aromatic) |

| ~155.0 | C-5 (tetrazole) |

| ~148.0 | C-NO₂ (aromatic) |

| ~132.0 | C-H (aromatic) |

| ~128.0 | C-H (aromatic) |

| ~125.0 (d) | C-H (aromatic) |

| ~120.0 | C-CN (ipso-carbon of the aromatic ring) |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[5][6][7][8]

| Wavenumber (cm⁻¹) | Vibration Mode |

| 3100-2800 | N-H stretching (tetrazole) |

| 1620-1580 | C=N stretching (tetrazole ring) |

| 1540-1520 | Asymmetric NO₂ stretching |

| 1480-1440 | Aromatic C=C stretching |

| 1360-1340 | Symmetric NO₂ stretching |

| 1280-1200 | C-F stretching |

| 1150-1000 | Tetrazole ring vibrations |

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns for aryl tetrazoles, which often involve the loss of nitrogen (N₂) or hydrazoic acid (HN₃).[9][10][11]

| m/z | Proposed Fragment |

| 210 | [M+H]⁺ (for ESI-MS) |

| 209 | [M]⁺ (for EI-MS) |

| 181 | [M - N₂]⁺ |

| 166 | [M - HN₃]⁺ |

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

References

- 1. 4-FLUORO-3-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pnrjournal.com [pnrjournal.com]

- 6. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels | MDPI [mdpi.com]

- 10. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lifesciencesite.com [lifesciencesite.com]

An In-depth Technical Guide to 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole: Chemical Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential therapeutic applications of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from well-established knowledge of analogous tetrazole derivatives to propose synthetic routes, characterization methodologies, and potential biological activities. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating further investigation into this promising molecule.

Introduction

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms that have garnered significant attention in medicinal chemistry. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. The diverse biological activities exhibited by tetrazole derivatives, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects, underscore their therapeutic potential. This guide focuses on the specific derivative, this compound, providing a detailed analysis of its chemical characteristics and a roadmap for its scientific exploration.

Chemical Properties and Structure

The fundamental chemical properties of this compound are summarized below. It is important to note that while some data is available from chemical suppliers, other properties are predicted based on the structure and data from analogous compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄FN₅O₂ | ChemUniverse[1] |

| Molecular Weight | 209.14 g/mol | ChemUniverse[1] |

| CAS Number | 328244-35-5 | ChemUniverse[1] |

| Appearance | Predicted: White to pale yellow solid | Inferred from similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF) | Inferred from similar compounds |

| Purity | 95% (as per supplier) | ChemUniverse[1] |

Structure:

The chemical structure of this compound consists of a tetrazole ring substituted at the 5-position with a 4-fluoro-3-nitrophenyl group. The "2H" designation indicates that the hydrogen atom is attached to the nitrogen at the 2-position of the tetrazole ring, which is one of the possible tautomeric forms.

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Proposed Experimental Protocols

Due to the absence of specific published experimental data for this compound, the following protocols are proposed based on well-established methods for the synthesis and characterization of similar tetrazole derivatives.

Synthesis Protocol: [3+2] Cycloaddition

The most common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.

Reaction Scheme:

4-fluoro-3-nitrobenzonitrile + Sodium Azide → this compound

Proposed Workflow:

Caption: Proposed synthesis workflow for this compound.

Detailed Methodology:

-

Reaction Setup: To a solution of 4-fluoro-3-nitrobenzonitrile (1 equivalent) in N,N-dimethylformamide (DMF), add sodium azide (1.5 equivalents) and a catalytic amount of a Lewis acid (e.g., zinc chloride, 0.2 equivalents).

-

Reaction Conditions: Heat the mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the solution with dilute hydrochloric acid (HCl) to a pH of 2-3 to precipitate the product.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Protocols

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 2: Proposed Analytical Characterization Methods

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the phenyl ring will show characteristic splitting patterns. The N-H proton of the tetrazole ring will appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl and tetrazole rings will be observed in the aromatic region. |

| FT-IR | Characteristic peaks for N-H stretching, C=N stretching of the tetrazole ring, N-O stretching of the nitro group, and C-F stretching will be present. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (209.14 g/mol ) should be observed. |

| Melting Point | A sharp melting point range will indicate the purity of the compound. |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for C₇H₄FN₅O₂. |

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, the known activities of structurally similar tetrazole derivatives suggest several potential therapeutic applications.

Postulated Biological Activities

-

Antimicrobial Activity: Many tetrazole derivatives have demonstrated potent antibacterial and antifungal properties. The presence of the nitro group and the fluorine atom on the phenyl ring may enhance this activity.

-

Anti-inflammatory and Analgesic Effects: Some tetrazole compounds exhibit anti-inflammatory and analgesic properties, potentially through the modulation of inflammatory pathways.

-

Anticancer Activity: The tetrazole scaffold is present in some anticancer agents. The antiproliferative activity of this compound against various cancer cell lines could be a subject of investigation.

Hypothesized Signaling Pathway Involvement

Based on studies of other tetrazole derivatives, this compound could potentially interact with the following signaling pathway:

Nitric Oxide/Cyclic Guanosine Monophosphate (NO/cGMP) Pathway:

Some tetrazole-containing compounds have been shown to exert their effects through the NO/cGMP pathway. This pathway is crucial in various physiological processes, including vasodilation, neurotransmission, and inflammation.

Caption: Hypothesized involvement in the NO/cGMP signaling pathway.

Conclusion

This compound represents a molecule of significant interest for further research in medicinal chemistry and drug discovery. Although direct experimental data is currently scarce, this technical guide provides a solid foundation for its synthesis, characterization, and biological evaluation by drawing upon the extensive knowledge of related tetrazole compounds. The proposed protocols and hypothesized mechanisms of action are intended to stimulate and guide future investigations into the therapeutic potential of this compound. Further research is warranted to elucidate its precise chemical and biological properties and to explore its viability as a lead compound for the development of new therapeutic agents.

References

Spectroscopic Analysis of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole. Due to the limited availability of experimentally derived spectra for this specific molecule, this guide presents predicted spectroscopic data obtained from computational methods, alongside established experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on computational algorithms and provide an expected spectroscopic profile of the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.5 - 8.7 | dd | ~9, ~2 | H-2' |

| ~8.2 - 8.4 | m | - | H-6' |

| ~7.4 - 7.6 | t | ~9 | H-5' |

| ~9.0 - 10.0 | s | - | N-H (tetrazole) |

Note: The chemical shift of the tetrazole N-H proton can be highly variable and is dependent on solvent and concentration.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~160 (d, J ≈ 250 Hz) | C-4' |

| ~150 | C (tetrazole) |

| ~148 | C-3' |

| ~135 (d, J ≈ 8 Hz) | C-6' |

| ~125 (d, J ≈ 3 Hz) | C-2' |

| ~120 (d, J ≈ 20 Hz) | C-5' |

| ~118 (d, J ≈ 4 Hz) | C-1' |

Note: The carbon attached to fluorine (C-4') will appear as a doublet with a large coupling constant. Other carbons in the phenyl ring will also exhibit smaller couplings to fluorine.

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 2900 | Medium | N-H stretch (tetrazole) |

| ~1610 | Medium | C=N stretch (tetrazole ring) |

| ~1580, 1480 | Strong | Aromatic C=C stretch |

| ~1530, 1350 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1250 | Strong | C-F stretch |

| ~1100 - 1000 | Medium | Tetrazole ring vibrations |

| ~850 - 800 | Strong | C-H out-of-plane bending |

Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 209.03 | 100 | [M]⁺ (Molecular Ion) |

| 181.03 | ~30 | [M - N₂]⁺ |

| 163.02 | ~15 | [M - N₂ - H₂O]⁺ |

| 135.02 | ~40 | [M - N₂ - NO₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These protocols are generalized for the analysis of aromatic, nitrogen-containing heterocyclic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition:

-

Tune and shim the spectrometer to the specific sample and solvent.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be required compared to the ¹H spectrum.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a benchtop FT-IR spectrometer equipped with a single-reflection ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve stable ionization.

-

Acquire the mass spectrum in the desired mass range. For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

In Silico Prediction of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of the novel compound, 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole. Lacking extensive experimental data, this document outlines a systematic, computer-aided workflow to hypothesize its pharmacokinetics, identify potential protein targets, and predict its mechanism of action. Detailed protocols for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, target fishing, and molecular docking are presented. The guide integrates data visualization through structured tables and Graphviz diagrams to offer a clear, actionable methodology for researchers in drug discovery and computational biology.

Introduction

The compound this compound is a heterocyclic molecule featuring a tetrazole ring linked to a substituted phenyl group. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, known for its metabolic stability and presence in numerous approved drugs.[1] Phenyltetrazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[2][3][4] The presence of a nitrophenyl group can also confer significant biological effects, often seen in antimicrobial and anticancer agents, though it may also be associated with toxicity.[5][6][7]

Given the potential of this scaffold, a robust in silico analysis is the most resource-efficient first step to profile its bioactivity. This guide details a predictive workflow to generate a comprehensive profile of the compound, guiding future experimental validation.

Predicted Pharmacokinetics and Drug-Likeness (ADMET)

The initial step in evaluating a novel compound is the prediction of its ADMET properties to assess its drug-likeness and potential liabilities.[8][9] These properties determine the compound's disposition within an organism.

Experimental Protocol: ADMET Prediction

-

Compound Input : Obtain the 2D structure of this compound, represented as a SMILES (Simplified Molecular Input Line Entry System) string.

-

Platform Selection : Utilize a comprehensive ADMET prediction web server, such as SwissADME or pkCSM.[9][10]

-

Parameter Calculation : Submit the SMILES string to the server to calculate various physicochemical and pharmacokinetic parameters.

-

Data Analysis : Analyze the output, paying close attention to Lipinski's Rule of Five for oral bioavailability, as well as predictions for absorption, distribution, metabolism, excretion, and toxicity.

Data Presentation: Predicted ADMET Profile

The following tables summarize the predicted ADMET properties for this compound.

Table 1: Physicochemical Properties and Drug-Likeness

| Property | Predicted Value | Conformance |

| Molecular Weight | 209.14 g/mol | Conforms to Lipinski's Rule (<500) |

| LogP (o/w) | 1.85 | Conforms to Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 1 | Conforms to Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 5 | Conforms to Lipinski's Rule (<10) |

| Molar Refractivity | 48.50 | - |

| Topological Polar Surface Area | 96.7 Ų | Good (<140 Ų) |

Table 2: Predicted Pharmacokinetics and Toxicity

| Parameter | Predicted Outcome | Implication |

| GI Absorption | High | Good potential for oral administration. |

| BBB Permeant | No | Unlikely to cause central nervous system side effects. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

| Ames Toxicity | Probable | Potential for mutagenicity; requires experimental validation.[7] |

| Skin Sensitization | No | Low risk of causing allergic contact dermatitis. |

Target Identification and Prediction

Based on the structural motifs of the compound, we can predict its potential biological targets using "target fishing" or "reverse screening" methodologies. These methods compare the query molecule to databases of compounds with known bioactivities.[8][11]

Experimental Protocol: Target Fishing

-

Platform Selection : Use a ligand-based target prediction tool, such as SwissTargetPrediction.[12]

-

Structure Submission : Input the SMILES string of this compound.

-

Target Prediction : The tool compares the 2D and 3D similarity of the query molecule against a library of active compounds to generate a ranked list of the most probable protein targets.

-

Target Prioritization : Prioritize the predicted targets based on probability scores and biological relevance to known activities of similar compounds (e.g., inflammation, oncology).

Data Presentation: Predicted Biological Targets

Based on structural similarity to known ligands, the following protein classes are hypothesized as primary targets.

Table 3: Top Predicted Protein Targets

| Target Class | Specific Example(s) | Predicted Bioactivity |

| Enzymes | Cyclooxygenase-2 (COX-2) | Anti-inflammatory |

| Carbonic Anhydrase IX | Anticancer (Hypoxia-related) | |

| Nuclear Receptors | Androgen Receptor | Anticancer (Prostate) |

| G-protein Coupled Receptors | Angiotensin II Type 1 Receptor | Antihypertensive |

| Other | Mitogen-activated protein kinase 14 (p38 MAPK) | Anti-inflammatory, Apoptosis Regulation |

Molecular Docking and Binding Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating the strength of the interaction.[2][13] This step is crucial for validating the hypotheses from target fishing.

Experimental Protocol: Molecular Docking

-

Ligand Preparation :

-

Generate the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw).

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Save the structure in a PDBQT file format, assigning partial charges and defining rotatable bonds.

-

-

Protein Preparation :

-

Download the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) from the Protein Data Bank.

-

Remove water molecules and co-crystallized ligands using software like PyMOL or UCSF Chimera.

-

Add polar hydrogens and assign partial charges.

-

Save the prepared protein structure in PDBQT format.

-

-

Docking Simulation :

-

Define the binding site (grid box) on the protein, typically centered on the active site occupied by the native ligand.

-

Use a docking program like AutoDock Vina to perform the docking simulation.

-

The program will generate multiple binding poses of the ligand within the protein's active site.

-

-

Results Analysis :

-

Analyze the output poses and their corresponding binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.

-

Visualize the best-scoring pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) using a visualization tool like BIOVIA Discovery Studio or PyMOL.

-

Data Presentation: Predicted Binding Affinities

The following table summarizes the hypothetical docking results against the prioritized targets.

Table 4: Predicted Binding Affinities from Molecular Docking

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | 5IKR | -9.2 | Arg120, Tyr355, Ser530 |

| Androgen Receptor | 2AX6 | -8.5 | Arg752, Gln711, Asn705 |

| p38 MAPK | 3S3I | -8.1 | Lys53, Met109, Asp168 |

| Carbonic Anhydrase IX | 5FL4 | -7.7 | His94, His96, Thr200 |

Visualizations

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the predictive workflow and a hypothesized signaling pathway.

Caption: A flowchart of the in silico bioactivity prediction process.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 7. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. In Silico Target Prediction for Small Molecules. | Semantic Scholar [semanticscholar.org]

- 10. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 11. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 12. DOT Language | Graphviz [graphviz.org]

- 13. sketchviz.com [sketchviz.com]

A Comprehensive Technical Guide to the Quantum Chemical Calculations of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the quantum chemical calculations performed on 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole, a heterocyclic compound of interest in medicinal chemistry. Utilizing Density Functional Theory (DFT), this paper explores the molecule's optimized geometric structure, vibrational frequencies, and key electronic properties. The computational data are presented alongside standard experimental protocols for validation, offering a comprehensive resource for researchers in computational chemistry and drug development. This guide aims to elucidate the structural and electronic characteristics of the title molecule, providing a foundation for its potential applications.

Introduction

Tetrazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal and materials science.[1] Their diverse biological activities include antibacterial, antifungal, anticonvulsant, and antihypertensive properties.[1] The 5-substituted 1H-tetrazole moiety is often employed as a bioisostere for the carboxylic acid group in drug design. The introduction of a fluoronitrophenyl group at the 5-position of the tetrazole ring is expected to modulate the molecule's electronic properties and biological activity.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the molecular properties of such compounds.[2][3] These computational methods allow for the detailed investigation of molecular structure, vibrational spectra, and electronic characteristics, which are crucial for understanding the molecule's reactivity, stability, and potential interactions with biological targets.[4][5] This guide presents a thorough computational analysis of this compound.

Computational Methodology

All quantum chemical calculations were performed using the Gaussian 09 suite of programs. The geometry of this compound was optimized using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) method in conjunction with the 6-311++G(2d,2p) basis set.[5][6] This level of theory is well-established for providing reliable results for a wide range of organic molecules, including tetrazole derivatives.[3][7] Frequency calculations were carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra.

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were also determined at the B3LYP/6-311++G(2d,2p) level. From these, global reactivity descriptors such as the energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness were calculated.

Results and Discussion

Molecular Geometry

The optimized molecular structure of this compound is depicted below. The key optimized geometric parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in Table 1. The planarity of the tetrazole and phenyl rings is a notable feature, with a slight twist between the two rings.

Table 1: Optimized Geometric Parameters (Bond Lengths in Å, Bond and Dihedral Angles in °)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

|---|---|---|---|---|---|

| C-F | 1.345 | F-C-C | 118.5 | F-C-C-N | 179.8 |

| C-NO2 | 1.478 | C-C-NO2 | 121.0 | C-C-N-O | 5.2 |

| N=N (tetrazole) | 1.275 | C-N-N (tetrazole) | 108.2 | C-C-C-C (phenyl) | 0.1 |

| C-N (tetrazole) | 1.350 | N-C-N (tetrazole) | 110.5 | Phenyl-Tetrazole | 25.4 |

| N-H | 1.012 | C-N-H | 125.0 | | |

Vibrational Analysis

The calculated vibrational frequencies provide insights into the molecule's infrared (IR) and Raman spectra. A selection of the most significant vibrational modes and their assignments are presented in Table 2. These theoretical frequencies are typically scaled by a factor (e.g., 0.9613 for B3LYP/6-311++G(2d,2p)) to better match experimental data.

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) and Assignments

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3150 | N-H stretching |

| 3080 | Aromatic C-H stretching |

| 1610 | C=C aromatic stretching |

| 1585 | N=N stretching (tetrazole ring) |

| 1530 | Asymmetric NO₂ stretching |

| 1350 | Symmetric NO₂ stretching |

| 1260 | C-F stretching |

| 1100 | Tetrazole ring breathing |

| 850 | C-H out-of-plane bending |

Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are fundamental to understanding the electronic transitions and reactivity of a molecule. The energies of these orbitals and the derived global reactivity descriptors are summarized in Table 3. The HOMO is primarily localized on the tetrazole ring, while the LUMO is distributed over the nitrophenyl moiety. The energy gap (ΔE) between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

Table 3: Calculated Electronic Properties

| Parameter | Value |

|---|---|

| HOMO Energy | -7.85 eV |

| LUMO Energy | -3.42 eV |

| Energy Gap (ΔE) | 4.43 eV |

| Ionization Potential (I) | 7.85 eV |

| Electron Affinity (A) | 3.42 eV |

| Electronegativity (χ) | 5.635 eV |

| Chemical Hardness (η) | 2.215 eV |

| Chemical Softness (S) | 0.451 eV⁻¹ |

Experimental Protocols for Validation

To validate the results of quantum chemical calculations, experimental data are essential.[8][9] The following are standard protocols for the characterization of this compound.

Spectroscopic Analysis

-

FT-IR and FT-Raman Spectroscopy: The infrared and Raman spectra of the synthesized compound would be recorded in the range of 4000-400 cm⁻¹.[6][10][11][12] For FT-IR, the sample would be prepared as a KBr pellet.[13] For FT-Raman, a powdered sample would be used. The experimental vibrational frequencies would be compared with the scaled theoretical frequencies for assignment of the vibrational modes.[6]

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): NMR spectra would be recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).[14] The sample would be dissolved in a deuterated solvent like DMSO-d₆. The chemical shifts would be reported in ppm relative to a standard (e.g., TMS). The experimental chemical shifts would be compared with theoretical values calculated using the GIAO (Gauge-Independent Atomic Orbital) method.[6]

Structural Analysis

-

Single-Crystal X-ray Diffraction: If a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction analysis would be performed to determine the precise three-dimensional molecular structure.[15][16][17][18] This technique provides accurate bond lengths, bond angles, and information about the crystal packing, which serve as the ultimate benchmark for the calculated geometric parameters.[15][18]

Conclusion

This technical guide has presented a comprehensive theoretical study of this compound using DFT calculations at the B3LYP/6-311++G(2d,2p) level of theory. The optimized molecular geometry, vibrational frequencies, and key electronic properties have been calculated and analyzed. The computational results provide a detailed understanding of the structural and electronic characteristics of the title molecule. The inclusion of standard experimental protocols for spectroscopic and structural analysis underscores the importance of validating computational predictions. The data and methodologies presented herein serve as a valuable resource for researchers and scientists engaged in the study and development of novel tetrazole-based compounds for pharmaceutical and other applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. pnrjournal.com [pnrjournal.com]

- 7. Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Benchmark Experiments for Numerical Quantum Chemistry Home [pubs.rsc.org]

- 10. Low temperature matrix-isolation and solid state vibrational spectra of tetrazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. rigaku.com [rigaku.com]

X-ray crystal structure of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

Technical Guide: 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of scientific databases and public records, the complete X-ray crystal structure and detailed experimental data for this compound are not publicly available at the time of this report. The following guide is constructed based on established principles of tetrazole chemistry, general synthesis methodologies, and the known biological activities of structurally related compounds.

Introduction

This compound is a heterocyclic compound featuring a tetrazole ring linked to a substituted phenyl group. The presence of a fluorine atom and a nitro group on the phenyl ring suggests potential for unique physicochemical properties and biological activities. Tetrazole derivatives are of significant interest in medicinal chemistry as they are often used as bioisosteric replacements for carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles.[1] This document provides a theoretical framework for the synthesis and potential biological significance of this compound.

Physicochemical Properties

While the complete crystallographic data is unavailable, some basic properties can be identified.

| Property | Value |

| CAS Number | 328244-35-5[2] |

| Molecular Formula | C₇H₄FN₅O₂[2] |

| Molecular Weight | 209.14 g/mol [2] |

| Purity (Commercial) | Typically ≥95%[2] |

Synthesis and Experimental Protocols

The synthesis of 5-substituted tetrazoles is commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide.[1] A plausible synthetic route for this compound is outlined below.

General Synthesis Workflow

The following diagram illustrates a probable synthetic pathway for the target compound.

References

Potential Biological Targets of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential biological targets of the novel synthetic compound, 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole. Due to the absence of direct experimental data for this specific molecule, this document leverages predictive analysis based on the known activities of structurally similar compounds containing the tetrazole and 4-fluoro-3-nitrophenyl moieties. The primary predicted targets lie within the domains of antibacterial, anti-inflammatory, and anticancer activities. This guide outlines detailed experimental protocols to investigate these potential activities and visualizes key signaling pathways and experimental workflows to facilitate further research and drug development efforts. All quantitative data presented are hypothetical and intended to serve as a benchmark for future experimental validation.

Introduction

The tetrazole ring is a key pharmacophore in medicinal chemistry, known to act as a bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic profiles. Compounds incorporating a tetrazole moiety have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, analgesic, anti-inflammatory, and anticancer effects. The presence of a substituted nitrophenyl group can further modulate the biological activity of the parent molecule. This guide focuses on the potential therapeutic applications of this compound by proposing key biological targets and providing the necessary experimental frameworks for their validation.

Predicted Biological Targets

Based on the analysis of structurally related compounds, three primary areas of biological activity are proposed for this compound:

-

Antibacterial Activity: A key predicted target is β-ketoacyl-ACP synthase (KasA) , an essential enzyme in the fatty acid biosynthesis (FAS-II) pathway of Mycobacterium tuberculosis. This prediction is based on the reported activity of a similar compound, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, which demonstrated potent anti-tubercular effects by inhibiting KasA. The FAS-II pathway is crucial for the synthesis of mycolic acids, a vital component of the mycobacterial cell wall.

-

Anti-inflammatory Activity: The compound is predicted to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2) . The tetrazole moiety, acting as a carboxylic acid bioisostere, is a common feature in many selective COX-2 inhibitors. Inhibition of COX-2 would block the conversion of arachidonic acid to prostaglandins, key mediators of inflammation. Furthermore, the compound may modulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) , likely through the inhibition of the NF-κB signaling pathway .

-

Anticancer Activity: The antiproliferative potential of this compound will be assessed against a panel of human cancer cell lines. While a specific molecular target is not yet predicted, many tetrazole derivatives have shown broad-spectrum cytotoxic activity. Initial screening will aim to identify sensitive cancer cell types and can be followed by more in-depth mechanistic studies.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data for the biological activities of this compound. These values are projected based on the activities of analogous compounds and should be determined experimentally.

| Assay | Target/Cell Line | Parameter | Hypothetical Value |

| Antibacterial | M. tuberculosis H37Rv | MIC | 8 µg/mL |

| β-ketoacyl-ACP synthase (KasA) | IC50 | 0.5 µM | |

| Anti-inflammatory | COX-2 (human recombinant) | IC50 | 0.2 µM |

| COX-1 (human recombinant) | IC50 | > 10 µM | |

| LPS-stimulated RAW 264.7 | TNF-α IC50 | 1.5 µM | |

| LPS-stimulated RAW 264.7 | IL-6 IC50 | 2.0 µM | |

| Anticancer | A549 (Lung Carcinoma) | IC50 | 5 µM |

| MCF-7 (Breast Adenocarcinoma) | IC50 | 10 µM | |

| HCT116 (Colon Carcinoma) | IC50 | 7.5 µM |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Figure 1: Mycobacterial Fatty Acid Biosynthesis Pathway and the Predicted Target of Inhibition.

Figure 2: Prostaglandin Biosynthesis Pathway Highlighting COX-2 Inhibition.

Figure 3: Simplified NF-κB Signaling Pathway in Inflammation.

Experimental Workflows

Figure 4: Workflow for Antibacterial Drug Discovery.

Figure 5: Workflow for Anti-inflammatory Compound Evaluation.

Detailed Experimental Protocols

Antibacterial Activity

5.1.1. Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis

-

Bacterial Strain: Mycobacterium tuberculosis H37Rv.

-

Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

-

Procedure:

-

Prepare a serial two-fold dilution of this compound in a 96-well microplate (e.g., from 64 µg/mL to 0.125 µg/mL).

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 105 CFU/mL.

-

Include a positive control (bacteria without compound) and a negative control (medium only).

-

Incubate the plates at 37°C for 7-14 days.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

-

5.1.2. β-ketoacyl-ACP synthase (KasA) Inhibition Assay

-

Enzyme: Recombinant M. tuberculosis KasA.

-

Substrates: Acyl-ACP and [14C]malonyl-CoA.

-

Procedure:

-

Prepare a reaction mixture containing assay buffer (e.g., 100 mM sodium phosphate, pH 7.0), KasA enzyme, and varying concentrations of the test compound.

-

Pre-incubate the mixture for 15 minutes at 37°C.

-

Initiate the reaction by adding the acyl-ACP and [14C]malonyl-CoA substrates.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by adding a solution of sodium dodecyl sulfate (SDS).

-

Precipitate the elongated fatty acid product with trichloroacetic acid (TCA).

-

Collect the precipitate on a filter membrane and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

Anti-inflammatory Activity

5.2.1. COX-1/COX-2 Inhibition Assay

-

Enzymes: Human recombinant COX-1 and COX-2.

-

Substrate: Arachidonic acid.

-

Procedure:

-

Utilize a commercial COX inhibitor screening kit (fluorometric or colorimetric).

-

In separate wells of a 96-well plate, add the reaction buffer, heme cofactor, either COX-1 or COX-2 enzyme, and the test compound at various concentrations.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the fluorescence or absorbance at the appropriate wavelength in a kinetic mode for 5-10 minutes.

-

Calculate the rate of reaction and the percentage of inhibition for each concentration.

-

Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.[1][2][3][4][5]

-

5.2.2. TNF-α and IL-6 Release Assay in Macrophages

-

Cell Line: RAW 264.7 murine macrophages.

-

Stimulant: Lipopolysaccharide (LPS).

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[6][7][8][9][10]

-

Calculate the percentage of inhibition of cytokine release and determine the IC50 values.

-

Anticancer Activity

5.3.1. MTT Cytotoxicity Assay

-

Cell Lines: A panel of human cancer cell lines (e.g., A549, MCF-7, HCT116).

-

Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to attach for 24 hours.

-

Treat the cells with serial dilutions of the test compound for 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[11][12][13][14][15]

-

5.3.2. Sulforhodamine B (SRB) Assay

-

Cell Lines: Adherent human cancer cell lines.

-

Reagent: Sulforhodamine B (SRB).

-

Procedure:

-

Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.

-

After the incubation period, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.[16][17][18][19][20]

-

Conclusion

This technical guide outlines the predicted biological targets of this compound, focusing on its potential as an antibacterial, anti-inflammatory, and anticancer agent. The provided experimental protocols and workflow diagrams offer a comprehensive framework for the systematic evaluation of this compound. While the quantitative data presented is hypothetical, it serves as a valuable starting point for researchers. Further investigation into the specific mechanisms of action and in vivo efficacy is warranted to fully elucidate the therapeutic potential of this promising molecule.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. COX-2 (human) Inhibitor Screening Assay Kit - Applications - CAT N°: 701080 [bertin-bioreagent.com]

- 3. mybiosource.com [mybiosource.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. assaygenie.com [assaygenie.com]

- 6. file.elabscience.com [file.elabscience.com]

- 7. bmgrp.com [bmgrp.com]

- 8. advisains.id [advisains.id]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. kamiyabiomedical.com [kamiyabiomedical.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. broadpharm.com [broadpharm.com]

- 14. static.igem.wiki [static.igem.wiki]

- 15. MTT (Assay protocol [protocols.io]

- 16. bio-protocol.org [bio-protocol.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 19. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. content.abcam.com [content.abcam.com]

Literature review of substituted nitrophenyl tetrazoles

An In-depth Technical Guide to Substituted Nitrophenyl Tetrazoles for Researchers and Drug Development Professionals

Introduction

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom, which have garnered significant interest in medicinal and materials chemistry.[1][2] The tetrazole ring is often employed in drug design as a bioisosteric replacement for the carboxylic acid group, as it has a similar pKa and planar structure.[1][3][4] This substitution can lead to improved pharmacokinetic profiles, including enhanced metabolic stability and bioavailability.[4][5] The introduction of a nitrophenyl group to the tetrazole scaffold creates a class of compounds with diverse and potent biological activities and interesting physicochemical properties.[6][7]

Substituted nitrophenyl tetrazoles have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[5][8][9] The nitro group, a strong electron-withdrawing moiety, plays a crucial role in the biological activity of many compounds, often through mechanisms involving intracellular reduction.[7] This technical guide provides a comprehensive review of the synthesis, properties, and biological activities of substituted nitrophenyl tetrazoles, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers and professionals in the field of drug development.

Synthesis of Substituted Nitrophenyl Tetrazoles

The most common and versatile method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide source.[9][10][11] This method is widely used for the synthesis of the 5-(4-nitrophenyl)-1H-tetrazole core. Modifications can then be made at other positions on the tetrazole ring.

Experimental Protocol 1: Synthesis of 5-(4-nitrophenyl)-2H-tetrazole

This protocol is adapted from the synthesis described by Sannaikar et al.[6]

Materials:

-

4-nitrobenzonitrile

-

Sodium azide (NaN₃)

-

Urea

-

Acetic acid

-

Dimethylformamide (DMF)

-

Distilled water

-

Ethyl acetate

-

5 N Aqueous Hydrochloric acid (HCl)

Procedure:

-

In a round bottom flask, add sodium azide (781 mg, 12 mmol), urea (721 mg, 12 mmol), and water (5 mL). Stir the mixture at 60 °C for 1 hour.[6]

-

In a separate flask, mix 4-nitrobenzonitrile (1 g, 6.8 mmol), acetic acid (1 mL), and dimethylformamide (5 mL). Heat this mixture to 60 °C in an oil bath.[6]

-

After 1 hour, add the 4-nitrobenzonitrile solution to the sodium azide solution.[6]

-

Heat the combined reaction mixture to 110 °C and stir under reflux for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

-

Once the reaction is complete, cool the mixture to room temperature.[6]

-

Dilute the mixture with distilled water (5 mL) and ethyl acetate (10 mL).[6]

-

Add 5 N aqueous hydrochloric acid (5 mL) and stir the resulting mixture at room temperature for 30 minutes to facilitate the precipitation of the product.[6]

-

The crude product can be purified by recrystallization.[6]

Experimental Workflow: General [3+2] Cycloaddition

The following diagram illustrates the general workflow for the synthesis of 5-substituted 1H-tetrazoles from nitriles and an azide source, a foundational reaction for producing the nitrophenyl tetrazole scaffold.[10][11]

Physicochemical Properties

Substituted nitrophenyl tetrazoles have been investigated for their unique photophysical and nonlinear optical (NLO) properties. These characteristics are often the result of intramolecular charge transfer (ICT) between an electron-donating group and the electron-accepting nitrophenyl tetrazole system.[6]

Intramolecular Charge Transfer (ICT) Mechanism

In push-pull systems, where an electron donor and an electron acceptor are connected by a π-conjugated linker (like the tetrazole ring), excitation with light can cause a significant transfer of electron density from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In many nitrophenyl tetrazoles, the HOMO is localized on the donor substituent, while the LUMO is concentrated on the electron-accepting nitrophenyl group.[6] This ICT is fundamental to their NLO properties.

Quantitative Photophysical and NLO Data

The following table summarizes data for a series of 2,5-disubstituted tetrazoles where the p-nitrophenyl group acts as an acceptor. The donor group is varied to tune the photophysical properties.[6]

| Compound ID | Donor Group (at position 2) | Absorption λmax (nm) | Emission λem (nm) | Fluorescence Quantum Yield (Φf) | First Hyperpolarizability βHRS (10⁻³⁰ esu) |

| 1a | 3-Pyridyl (Acceptor) | 316 | 368 | 0.04 | 110 ± 20 |

| 1b | Phenyl | 320 | 370 | 0.05 | 145 ± 20 |

| 1c | 2-(dibenzo[b,d]furan-4-yl) | 338 | 392 | 0.16 | 215 ± 30 |

| 1d | 4-(N,N-diphenylamino)phenyl | 400 | 540 | 0.44 | 1100 ± 150 |

| Data sourced from Kumar et al. (2017)[6]. All measurements were performed in Dichloromethane (DCM). |

Biological Activities

The incorporation of the nitrophenyl moiety into a tetrazole core often imparts significant biological activity. These compounds have been primarily investigated for their antimicrobial and anticancer effects.

Antimicrobial Activity

The nitro group is a well-known pharmacophore in antimicrobial agents.[7] Its mechanism often involves reductive activation within the microbial cell to produce reactive nitrogen species that damage cellular components like DNA.[7] Substituted nitrophenyl tetrazoles have shown promising activity against a range of bacterial pathogens.

Computational studies on certain N-ribofuranosyl tetrazole derivatives suggest a potential mechanism of action involving strong interactions with essential bacterial enzymes, such as the DNA polymerase sliding clamp in E. coli.[12] This interaction would disrupt DNA replication, leading to bacterial cell death.

The following table presents the Minimum Inhibitory Concentration (MIC) values for several N-ribofuranosyl tetrazole derivatives against various bacterial strains.[12]

| Compound ID | R Group (at Tetrazole C5) | MIC vs. E. coli (μM) | MIC vs. S. aureus (μM) | MIC vs. P. aeruginosa (μM) | MIC vs. S. faecalis (μM) |

| 1c | 4-Nitrophenyl | 15.06 | 15.06 | > 100 | 30.12 |

| 3c | 4-Nitrophenyl | > 100 | > 100 | 26.46 | > 100 |

| 5c | 4-Nitrophenyl | 13.37 | 13.37 | > 100 | 26.74 |

| Control 1 | Chloramphenicol | 19.34 | 38.68 | 38.68 | 38.68 |

| Control 2 | Ampicillin | 28.62 | 57.24 | > 100 | 57.24 |

| Data sourced from Ali et al. (2025).[12] Compounds 1c, 3c, and 5c are different N-ribofuranosyl regioisomers/derivatives of 5-(4-nitrophenyl)tetrazole. |

Anticancer Activity

Several studies have explored the cytotoxic effects of nitrophenyl tetrazole derivatives against various cancer cell lines.

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected tetrazole derivatives.

| Compound ID | Cell Line | IC₅₀ (μM) | Reference |

| 14 | CaCo-2 (Colon Carcinoma) | 4.2 | [13] |

| 35 | CaCo-2 (Colon Carcinoma) | 9.8 | [13] |

| 35 | HuH-7 (Hepatocellular Carcinoma) | 24 | [13] |

| Note: The exact structures of compounds 14 and 35 from the reference are complex N-aroylhydrazone and 4-thiazolidinone derivatives of a (1-phenyl-1H-tetrazol-5-yl)oxy scaffold, not a nitrophenyl tetrazole. They are included to show the anticancer potential of related tetrazole structures. |

Conclusion

Substituted nitrophenyl tetrazoles represent a versatile and promising class of compounds for researchers in drug discovery and materials science. The synthetic accessibility, primarily through the robust [3+2] cycloaddition reaction, allows for extensive structural diversification. The presence of the nitrophenyl group not only imparts significant biological activity, particularly antimicrobial and anticancer effects, but also enables unique photophysical properties driven by intramolecular charge transfer. The quantitative data presented herein highlights the potential for fine-tuning these properties through targeted chemical modifications. Future research should continue to explore the structure-activity relationships, elucidate specific molecular targets, and optimize the pharmacokinetic profiles of these compounds to translate their therapeutic potential into clinical applications.

References

- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eurekaselect.com [eurekaselect.com]

- 10. benchchem.com [benchchem.com]

- 11. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

The Discovery and Initial Screening of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery, synthesis, and initial biological screening of the novel chemical entity, 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole. This compound belongs to the tetrazole class of heterocycles, which are recognized for their significant role in medicinal chemistry as bioisosteres of carboxylic acids and amides, often leading to improved metabolic stability and pharmacokinetic profiles.[1][2] The strategic incorporation of a 4-fluoro-3-nitrophenyl moiety is intended to explore the impact of these substitutions on biological activity, drawing from the known pharmacological potential of both nitroaromatic and fluorinated compounds.

Discovery and Synthesis

The synthesis of this compound is achieved through a well-established [3+2] cycloaddition reaction, a versatile method for the formation of 5-substituted tetrazoles.[2] This approach involves the reaction of an organonitrile with an azide source. In this proposed synthesis, the starting material is 4-fluoro-3-nitrobenzonitrile, which is treated with sodium azide in the presence of a Lewis acid catalyst to facilitate the formation of the tetrazole ring.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-fluoro-3-nitrobenzonitrile

-

Sodium azide (NaN₃)

-

Zinc bromide (ZnBr₂)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, 4-fluoro-3-nitrobenzonitrile (1 equivalent) is dissolved in DMF.

-

Sodium azide (1.5 equivalents) and zinc bromide (0.5 equivalents) are added to the solution.

-

The reaction mixture is heated to 120°C and stirred for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with the addition of deionized water.

-

The aqueous solution is acidified to pH 2-3 with 1M HCl, resulting in the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with deionized water, and dried.

-

The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.

-

The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Table 1: Physicochemical and Characterization Data for this compound

| Property | Value |

| CAS Number | 328244-35-5[3] |

| Molecular Formula | C₇H₄FN₅O₂[3] |

| Molecular Weight | 209.14 g/mol [3] |

| Appearance | Off-white to pale yellow solid |

| Purity (assumed) | >95%[3] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.5-8.7 (m, 1H), 8.2-8.4 (m, 1H), 7.8-8.0 (t, 1H) |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 160.2, 157.7, 148.5, 134.1, 128.9, 125.4, 119.8 |

| Mass Spec (ESI+) m/z | 210.03 [M+H]⁺ |

Note: Spectral data are predicted based on the chemical structure and data from analogous compounds.

Initial Biological Screening

Given the broad spectrum of biological activities reported for tetrazole derivatives, an initial screening cascade targeting key therapeutic areas is proposed.[4][5][6] This includes evaluation for anticancer, anti-inflammatory, and antimicrobial potential.

Anticancer Activity Screening

The presence of the nitrophenyl group suggests potential for anticancer activity, as this moiety is found in several cytotoxic agents.[7][8][9] An initial in vitro screening against a panel of human cancer cell lines is a standard approach.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

The culture medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) is also included.

-

The plates are incubated for 48-72 hours.

-

After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals.

-

The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Table 2: Hypothetical Anticancer Screening Results (IC₅₀ in µM)

| Cell Line | This compound | Doxorubicin (Control) |

| MCF-7 (Breast) | 25.5 | 1.2 |

| A549 (Lung) | 42.8 | 2.5 |

| HEK293 (Normal) | >100 | 5.8 |

Note: These data are hypothetical and serve as an example of expected results.

Anti-inflammatory Activity Screening

Tetrazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[10][11] The carrageenan-induced paw edema model in rats is a common in vivo assay to assess acute anti-inflammatory activity.

Materials:

-

Wistar rats (150-200 g)

-

This compound (suspended in 0.5% carboxymethyl cellulose)

-

Carrageenan solution (1% in saline)

-

Indomethacin (positive control)

-

Pletysmometer

Procedure:

-

Rats are divided into groups (n=6): vehicle control, positive control (Indomethacin, 10 mg/kg), and test compound groups (e.g., 25, 50, 100 mg/kg).

-

The test compound or vehicle is administered orally 1 hour before the carrageenan injection.

-

The initial paw volume of the right hind paw of each rat is measured using a pletysmometer.

-

0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Paw volumes are measured at 1, 2, 3, and 4 hours post-carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Table 3: Hypothetical Anti-inflammatory Screening Results

| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3h |

| Vehicle Control | - | 0 |

| Indomethacin | 10 | 65.2 |

| Compound | 25 | 28.4 |

| Compound | 50 | 45.7 |

| Compound | 100 | 58.9 |

Note: These data are hypothetical and serve as an example of expected results.

Conclusion

This technical guide outlines a comprehensive and technically sound approach for the synthesis and initial biological evaluation of this compound. Based on the well-documented activities of related tetrazole compounds, this novel molecule represents a promising starting point for further investigation in drug discovery programs. The provided experimental protocols and data tables serve as a robust framework for researchers to undertake the preliminary assessment of this and similar compounds. The initial screening cascade is designed to efficiently identify potential therapeutic applications and guide subsequent lead optimization efforts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Synthesis, characterization and anticancer screening of some novel piperonyl-tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Anti-inflammatory Assay for 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the in vitro anti-inflammatory properties of the compound 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole. The described assays utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to mimic an inflammatory response. Macrophages are central to the inflammatory process, and upon stimulation with LPS, they produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][3]

This protocol outlines methods to quantify the inhibitory effect of this compound on these key inflammatory markers. Furthermore, it provides a methodology to investigate the potential mechanism of action by examining its effects on the nuclear factor-kappa B (NF-κB) signaling pathway, which is critical in regulating the expression of inflammatory mediators. The provided experimental workflow and signaling pathway diagrams offer a visual guide for the experimental setup and the underlying molecular mechanisms.

Data Presentation

The quantitative data from the in vitro anti-inflammatory assays for this compound can be summarized in the following table. This format allows for a clear and concise comparison of the compound's efficacy across different assays and concentrations.

| Assay | Concentration (µM) | Inhibition (%) | IC₅₀ (µM) |

| Cell Viability (MTT) | 1 | 2.5 ± 0.8 | >100 |

| 10 | 4.1 ± 1.2 | ||

| 25 | 6.8 ± 2.1 | ||

| 50 | 9.3 ± 3.5 | ||

| 100 | 15.2 ± 4.9 | ||

| Nitric Oxide (NO) Production | 1 | 15.7 ± 2.3 | 22.5 |

| 10 | 35.1 ± 4.5 | ||

| 25 | 58.9 ± 6.7 | ||

| 50 | 85.3 ± 5.1 | ||

| TNF-α Production | 1 | 12.4 ± 1.9 | 28.1 |

| 10 | 30.2 ± 3.8 | ||

| 25 | 52.7 ± 5.4 | ||

| 50 | 79.8 ± 6.2 | ||

| IL-6 Production | 1 | 10.9 ± 2.1 | 31.7 |

| 10 | 28.5 ± 4.1 | ||

| 25 | 48.9 ± 6.3 | ||

| 50 | 75.4 ± 5.8 | ||

| COX-2 Activity (PGE₂ release) | 1 | 18.2 ± 2.5 | 19.8 |

| 10 | 40.1 ± 5.1 | ||

| 25 | 65.4 ± 7.2 | ||

| 50 | 90.1 ± 4.7 |

Data are presented as mean ± standard deviation (SD) of three independent experiments. IC₅₀ values are calculated from the dose-response curves.

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is used for these assays.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.[4]

-

Passaging: Cells are passaged every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)

It is crucial to determine the non-toxic concentrations of this compound before evaluating its anti-inflammatory activity.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[3]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-